molecular formula C8H9IO B15370163 [2-(Iodomethyl)phenyl]methanol CAS No. 98491-28-2

[2-(Iodomethyl)phenyl]methanol

Cat. No.: B15370163
CAS No.: 98491-28-2
M. Wt: 248.06 g/mol
InChI Key: QYVJALCTWNIKGO-UHFFFAOYSA-N
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Description

[2-(Iodomethyl)phenyl]methanol (IUPAC name: [2-(iodomethyl)phenyl]methanol) is an aromatic alcohol characterized by a benzene ring substituted with both a hydroxymethyl (-CH₂OH) and an iodomethyl (-CH₂I) group at adjacent positions. Its molecular formula is C₈H₉IO, with a molecular weight of 248.06 g/mol . This compound is of interest in organic synthesis due to the reactivity of its iodine substituent, which facilitates cross-coupling reactions, and its alcohol group, which enables further functionalization. Synonyms include 5-Iodo-2-methylbenzenemethanol and 5-Iodo-2-methylbenzyl alcohol, though nomenclature variations exist depending on the indexing system used .

Properties

CAS No.

98491-28-2

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

[2-(iodomethyl)phenyl]methanol

InChI

InChI=1S/C8H9IO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2

InChI Key

QYVJALCTWNIKGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)CI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen and Hydroxymethyl Substituents

The following compounds share structural similarities with [2-(Iodomethyl)phenyl]methanol, differing primarily in substituent positions, halogen type, or additional functional groups.

Table 1: Key Properties of [2-(Iodomethyl)phenyl]methanol and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
[2-(Iodomethyl)phenyl]methanol 1260242-01-0 C₈H₉IO 248.06 -CH₂I (position 2), -CH₂OH Reference (Target)
(5-Iodo-2-methylphenyl)methanol 1260242-01-0 C₈H₉IO 248.06 -CH₃ (position 2), -CH₂OH, -I (position 5) 0.97
2-[(2-Iodobenzyl)amino]ethanol 251326-33-7 C₉H₁₂INO 277.11 -CH₂NHCH₂CH₂OH, -I (position 2) N/A
[2-[(Dimethylamino)methyl]phenyl]methanol 63321-79-9 C₁₀H₁₅NO 165.23 -CH₂N(CH₃)₂, -CH₂OH N/A
[2-[2-(Hydroxymethyl)phenyl]phenyl]methanol 3594-90-9 C₁₄H₁₄O₂ 214.26 Biphenyl system with dual -CH₂OH N/A
5-(Hydroxymethyl)-2-iodophenol 773869-57-1 C₇H₇IO₂ 250.03 -I (position 2), -CH₂OH, -OH (position 5) 0.78

Detailed Comparative Analysis

(a) Substituent Positioning and Reactivity
  • [2-(Iodomethyl)phenyl]methanol vs. (5-Iodo-2-methylphenyl)methanol: Both share the molecular formula C₈H₉IO but differ in substituent placement. The target compound has adjacent -CH₂I and -CH₂OH groups (positions 1 and 2), whereas (5-Iodo-2-methylphenyl)methanol features a methyl group at position 2 and iodine at position 5.
  • 2-[(2-Iodobenzyl)amino]ethanol: This analog replaces the hydroxymethyl group with an aminoethanol (-NHCH₂CH₂OH) chain.
(b) Functional Group Variations
  • [2-[(Dimethylamino)methyl]phenyl]methanol: The dimethylamino (-N(CH₃)₂) group replaces iodine, drastically altering polarity and solubility. The tertiary amine enhances solubility in acidic aqueous solutions, whereas the iodine in the target compound increases hydrophobicity .
  • [2-[2-(Hydroxymethyl)phenyl]phenyl]methanol: This biphenyl derivative lacks iodine but features dual hydroxymethyl groups. The extended aromatic system increases molecular weight (214.26 g/mol) and may enhance UV absorption properties, making it suitable for photochemical applications .
(c) Halogen-Specific Behavior
  • 5-(Hydroxymethyl)-2-iodophenol: This compound combines iodine with a phenolic -OH group. The phenol moiety increases acidity (pKa ~10) compared to the target compound’s alcohol (pKa ~15–16), influencing its behavior in nucleophilic substitution reactions .

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